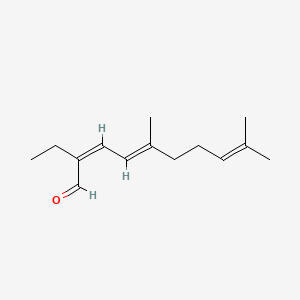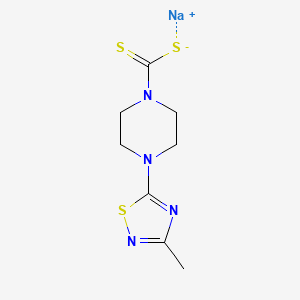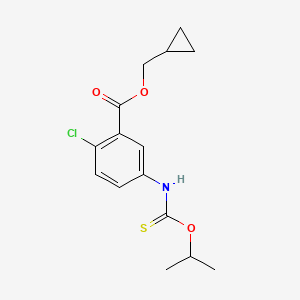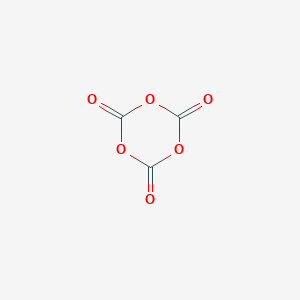
Benzylbis(2-ethylhexyl)methylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylbis(2-ethylhexyl)methylammonium bromide is a quaternary ammonium compound with the chemical formula C24H44BrN. It is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzylbis(2-ethylhexyl)methylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with bis(2-ethylhexyl)methylamine in the presence of a bromide source, such as sodium bromide, under controlled conditions. The reaction typically occurs in an organic solvent like toluene or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzylbis(2-ethylhexyl)methylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Benzylbis(2-ethylhexyl)methylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in cell biology for membrane studies due to its surfactant properties.
Industry: It is used in the formulation of cleaning agents, disinfectants, and emulsifiers
Wirkmechanismus
The mechanism of action of benzylbis(2-ethylhexyl)methylammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium Bromide: Known for its use in DNA extraction and as a surfactant in various formulations.
Uniqueness
Benzylbis(2-ethylhexyl)methylammonium bromide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane disruption .
Eigenschaften
CAS-Nummer |
94277-43-7 |
|---|---|
Molekularformel |
C24H44BrN |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
benzyl-bis(2-ethylhexyl)-methylazanium;bromide |
InChI |
InChI=1S/C24H44N.BrH/c1-6-10-15-22(8-3)19-25(5,20-23(9-4)16-11-7-2)21-24-17-13-12-14-18-24;/h12-14,17-18,22-23H,6-11,15-16,19-21H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZZYDXWLLCKSOSN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)C[N+](C)(CC1=CC=CC=C1)CC(CC)CCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



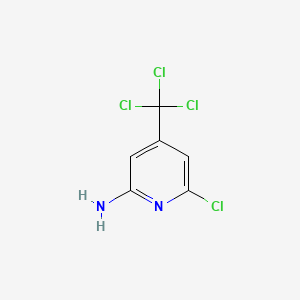

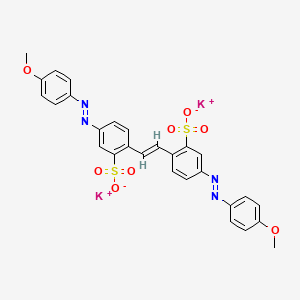

![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
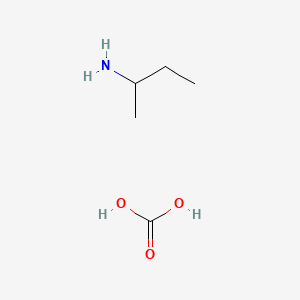

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
